N4-ethylpyrimidine-4,5-diamine
Description
Properties
CAS No. |
101080-16-4 |
|---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-N-ethylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-2-9-6-5(7)3-8-4-10-6/h3-4H,2,7H2,1H3,(H,8,9,10) |
InChI Key |
RLRUJMDXPFHVDE-UHFFFAOYSA-N |
SMILES |
CCNC1=NC=NC=C1N |
Canonical SMILES |
CCNC1=NC=NC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The ethyl group in N4-ethylpyrimidine-4,5-diamine offers a balance between hydrophobicity and steric effects.
- Synthetic Yields : The N4-methyl-N4-phenyl analog achieves an 80% yield via a two-step process involving nitro reduction . Similar methodologies are likely applicable to the ethyl derivative.
Crystallographic and Physicochemical Properties
- Crystal Packing: The N4-methyl-N4-phenyl analog crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.5887 Å, b = 9.948 Å, c = 12.671 Å, and β = 109.63° . The ethyl analog may exhibit altered packing due to its linear alkyl chain.
- Thermal Stability : The methyl-phenyl derivative has a melting point of 81–83°C, while the ethyl analog’s melting point is unreported. Predicted properties for the isopropyl analog include a boiling point of 332.4°C and density of 1.305 g/cm³ .
Preparation Methods
Reaction Conditions and Solvent Systems
In a representative procedure, 6-chloropyrimidine-4,5-diamine is reacted with ethylamine in a polar aprotic solvent such as ethanol or methanol under reflux conditions (70–80°C) for 6–12 hours. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing effects of the adjacent amine groups, which activate the pyrimidine ring toward substitution.
Table 1: Optimization of Nucleophilic Substitution Parameters
The use of excess ethylamine (2–3 equivalents) ensures complete substitution while minimizing side reactions such as diethylation. Post-reaction, the crude product is typically isolated via solvent evaporation and purified through recrystallization from hot water or ethanol.
Catalytic Amination in Polar Solvents
Recent advancements have employed catalytic systems to enhance the efficiency of the amination step. For example, the addition of triethylamine as a base in dimethylformamide (DMF) accelerates the reaction by deprotonating ethylamine, thereby increasing its nucleophilicity. This method is particularly effective for substrates with steric hindrance or reduced reactivity.
Role of Catalysts and Additives
In a modified protocol, 6-chloropyrimidine-4,5-diamine is treated with ethylamine in the presence of triethylamine (1.2 equivalents) and anhydrous DMF at 60°C for 4–6 hours. The catalyst facilitates the formation of a reactive amine intermediate, reducing the reaction time by approximately 50% compared to non-catalytic methods.
Key Mechanistic Insights:
-
Triethylamine neutralizes HCl byproducts, shifting the equilibrium toward product formation.
-
DMF stabilizes charged intermediates through its high polarity, enhancing reaction kinetics.
Industrial-Scale Synthesis via Continuous Flow Reactors
Industrial production of this compound prioritizes scalability and cost-effectiveness. Continuous flow reactors have emerged as a superior alternative to batch processes, offering precise control over reaction parameters and reduced waste generation.
Process Optimization
In a patented continuous flow system, 6-chloropyrimidine-4,5-diamine and ethylamine are pumped into a heated reactor column packed with immobilized base catalysts (e.g., potassium carbonate on silica). The residence time is optimized to 30–60 minutes, achieving near-quantitative yields (98%) with minimal purification required.
Advantages of Flow Chemistry:
-
Enhanced heat transfer prevents thermal degradation.
-
Real-time monitoring ensures consistent product quality.
-
Scalable from gram to kilogram quantities without reoptimization.
Alternative Pathways: Sulfate Salt Conversion
Historical methods described in early patents involve the synthesis of this compound via intermediate sulfate salts. For instance, 2-amino-4-chloropyrimidine is treated with ethylamine in methanol under ammonia saturation, followed by conversion to the sulfate salt using concentrated sulfuric acid. The sulfate derivative is subsequently hydrolyzed to yield the free base.
Purification Strategy
The sulfate salt exhibits lower solubility in cold water, enabling efficient crystallization and removal of impurities. Recrystallization from hot water produces a pure product, which is then treated with sodium carbonate to regenerate the free amine.
Table 2: Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 92 | 95 | Moderate |
| Catalytic Amination | 95 | 97 | High |
| Continuous Flow | 98 | 99 | Industrial |
| Sulfate Salt Conversion | 85 | 90 | Low |
Mechanistic and Kinetic Studies
Kinetic analyses reveal that the rate-determining step in N4-ethylation is the attack of ethylamine on the electrophilic carbon adjacent to the leaving group (chlorine). Density functional theory (DFT) calculations support a two-step mechanism:
-
Formation of a Meisenheimer complex via nucleophilic attack.
Activation energies for these steps are solvent-dependent, with methanol () providing lower barriers than DMF ().
Q & A
Basic Research Question
- NMR : 1H/13C NMR identifies substituent positions (e.g., ethyl group resonance at δ ~1.2–1.4 ppm for CH3 and δ ~3.3–3.5 ppm for CH2) .
- X-ray crystallography : Resolves regiochemistry and confirms N4-ethyl substitution. SHELX software refines crystal structures by modeling anisotropic displacement parameters and validating bond angles (e.g., N–C–C angles ~109–126°) .
- Mass spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]+ for C6H10ClN4 at m/z 158.59) .
How can researchers resolve contradictions between spectral data and crystallographic results in structural assignments?
Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution) versus static crystal structures. Strategies include:
- Variable-temperature NMR : Detects conformational changes (e.g., coalescence of ethyl group signals).
- DFT calculations : Compare computed NMR shifts (via Gaussian or ORCA) with experimental data to validate crystallographic models .
- Multi-method validation : Cross-check X-ray data (e.g., SHELXL refinement R < 0.05) with IR/UV-Vis spectra to confirm electronic environments .
What role do substituents (e.g., ethyl, methyl) play in modulating the biological activity of pyrimidine diamines?
Advanced Research Question
Substituent effects are evaluated via structure-activity relationship (SAR) studies:
- Ethyl groups : Enhance lipophilicity, improving membrane permeability (logP increases by ~0.5 vs. methyl).
- Amino groups : Act as hydrogen bond donors, critical for target binding (e.g., kinase inhibition) .
Methodologically, substituent effects are tested using: - In vitro assays : Measure IC50 against target enzymes.
- Molecular docking : Simulate binding modes (e.g., AutoDock Vina) to correlate steric/electronic effects with activity .
How can reaction conditions be optimized to avoid byproducts in pyrimidine diamine synthesis?
Advanced Research Question
Byproducts like over-alkylated species or hydrolysis products are mitigated via:
- Controlled pH : Buffered conditions (pH 7–8) prevent acid/base degradation.
- Protecting groups : Use Boc-protected amines to block unwanted sites .
- Catalytic additives : Pd/C or CuI accelerates selective coupling .
Reaction monitoring via in situ FTIR or HPLC ensures early detection of side products .
What mechanistic insights explain the regioselectivity of nucleophilic attacks on chloro-pyrimidine intermediates?
Advanced Research Question
Regioselectivity is governed by electronic and steric factors:
- Electronic effects : Chlorine at C2 withdraws electron density, activating C4/C5 for nucleophilic substitution.
- Steric hindrance : Bulky substituents (e.g., phenyl) at N4 direct attacks to less hindered positions .
Mechanistic studies employ isotopic labeling (e.g., 15N NMR) or computational transition-state modeling (e.g., Gaussian) .
How can computational methods enhance the design of this compound derivatives for specific targets?
Advanced Research Question
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., GROMACS).
- QSAR modeling : Corrogate substituent descriptors (e.g., Hammett σ) with bioactivity .
- Density functional theory (DFT) : Predict redox potentials and stability (e.g., HOMO-LUMO gaps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
